1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine 1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 796856-95-6
VCID: VC4800166
InChI: InChI=1S/C14H13N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2
SMILES: C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CN
Molecular Formula: C14H13N3
Molecular Weight: 223.279

1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine

CAS No.: 796856-95-6

Cat. No.: VC4800166

Molecular Formula: C14H13N3

Molecular Weight: 223.279

* For research use only. Not for human or veterinary use.

1-[4-(1H-benzimidazol-1-yl)phenyl]methanamine - 796856-95-6

Specification

CAS No. 796856-95-6
Molecular Formula C14H13N3
Molecular Weight 223.279
IUPAC Name [4-(benzimidazol-1-yl)phenyl]methanamine
Standard InChI InChI=1S/C14H13N3/c15-9-11-5-7-12(8-6-11)17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2
Standard InChI Key HTWPOADKXAJNEF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a benzimidazole heterocycle (a fused benzene and imidazole ring) with a phenylmethanamine group. The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capabilities, while the methanamine side chain introduces basicity and potential for functionalization. Key structural features include:

  • Benzimidazole core: Provides planar aromaticity and sites for electrophilic substitution.

  • Para-substituted phenyl group: Enhances steric bulk and influences electronic distribution.

  • Methanamine (-CH2_2NH2_2) group: Imparts water solubility and reactivity for salt formation or derivatization .

Physicochemical Characterization

PropertyValue/Description
IUPAC Name[4-(1H-Benzimidazol-1-yl)phenyl]methanamine
Molecular FormulaC14H13N3\text{C}_{14}\text{H}_{13}\text{N}_3
Molecular Weight223.27 g/mol
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CN
InChI KeyHTWPOADKXAJNEF-UHFFFAOYSA-N
Melting Point341–349°C (hydrochloride salt)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

The hydrochloride salt (CAS 1432036-01-5) exhibits improved aqueous solubility, with a molecular weight of 259.73 g/mol . Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:

  • IR (KBr): 3188–3057 cm1^{-1} (C–H aromatic), 1685–1645 cm1^{-1} (C=N), 1334–1111 cm1^{-1} (C–O) .

  • 1^1H NMR (DMSO-d6_6): Aromatic protons at δ 7.69–7.24 ppm, –NH2_2 singlet at δ 3.88 ppm .

Synthesis and Optimization Strategies

Traditional Synthesis Routes

The primary synthesis involves a two-step process:

  • Cyclocondensation: Refluxing o-phenylenediamine with substituted benzoic acid in o-phosphoric acid yields 2-substituted benzimidazole intermediates .

  • Functionalization: The intermediate reacts with chloroacetyl chloride or ethyl bromoacetate to introduce the methanamine side chain. For example:

    Benzimidazole intermediate+ClCH2COClpyridineChloroacetamide derivative\text{Benzimidazole intermediate} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{pyridine}} \text{Chloroacetamide derivative}

    Subsequent amination with ammonia or methylamine produces the target compound .

Modern Catalytic Approaches

Recent methods employ transition metal catalysts to enhance efficiency:

  • Palladium-catalyzed cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at the benzimidazole N1 position.

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) . The mechanism involves:

  • DNA gyrase inhibition: Disruption of bacterial DNA replication .

  • Cell membrane disruption: Increased permeability due to hydrophobic interactions with lipid bilayers .

Anti-inflammatory Activity

In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This effect is mediated via COX-2 suppression and NF-κB pathway inhibition .

Pharmacological Applications

Antimicrobial Agents

Derivatives bearing electron-withdrawing groups (e.g., –NO2_2, –F) exhibit enhanced potency. For example, 5-nitro-substituted analogues show MIC values 4-fold lower than the parent compound against P. aeruginosa .

Anticancer Therapeutics

Structure-activity relationship (SAR) studies highlight the importance of the methanamine group:

  • Primary amine (-NH2_2): Essential for DNA intercalation.

  • Aryl substitutions: Electron-donating groups (e.g., –OCH3_3) improve bioavailability .

Anti-inflammatory Drugs

Prodrug strategies, such as conjugation with glucuronic acid, enhance water solubility and reduce gastrointestinal toxicity .

Comparative Analysis with Structural Analogues

CompoundStructural VariationBiological Activity
1-[4-(1H-Imidazol-1-yl)phenyl]methanamineImidazole instead of benzimidazoleLower antimicrobial activity
1-[4-(2-Methyl-1H-benzimidazol-1-yl)phenyl]methanamineMethyl group at C2 of benzimidazoleImproved anticancer selectivity
[3-(Benzimidazol-1-yl)phenyl]methanamineMeta-substituted phenyl groupEnhanced anti-inflammatory effects

The benzimidazole core’s aromaticity and hydrogen-bonding capacity are critical for target binding, as replacing it with imidazole reduces potency by 60–70% .

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